methyl 4-{[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]carbamoyl}benzoate
Description
Methyl 4-{[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]carbamoyl}benzoate is a synthetic organic compound featuring a 1,3-thiazole core substituted at the 5-position with a 4-nitrobenzenesulfonyl group. The thiazole ring is linked via a carbamoyl (-CONH-) bridge to a methyl 4-substituted benzoate ester. This structure combines multiple pharmacologically relevant motifs:
- The 1,3-thiazole ring is a sulfur- and nitrogen-containing heterocycle commonly associated with biological activity.
- The methyl benzoate moiety may influence solubility and bioavailability.
Properties
IUPAC Name |
methyl 4-[[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O7S2/c1-28-17(23)12-4-2-11(3-5-12)16(22)20-18-19-10-15(29-18)30(26,27)14-8-6-13(7-9-14)21(24)25/h2-10H,1H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXBAALYYQTFAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]carbamoyl}benzoate typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thiourea derivative and a halogenated ketone. The nitrophenyl group is introduced via a sulfonation reaction, and the final esterification step involves the reaction of the benzoic acid derivative with methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
methyl 4-{[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]carbamoyl}benzoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The thiazole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is typically used for reduction.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
Antimicrobial Applications
Research indicates that compounds containing thiazole derivatives exhibit significant antimicrobial activity. For example, studies have shown that thiazole-based compounds can effectively combat both Gram-positive and Gram-negative bacteria as well as fungal pathogens. The mechanism often involves the disruption of microbial cell walls or interference with metabolic pathways.
Case Study: Antimicrobial Activity Evaluation
- A study evaluated the antimicrobial efficacy of thiazole derivatives against several bacterial strains using the turbidimetric method. Results indicated that certain derivatives demonstrated a promising inhibition rate, suggesting potential for development into new antimicrobial agents .
Anticancer Potential
The anticancer properties of methyl 4-{[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]carbamoyl}benzoate have also been explored. Compounds with similar structures have been tested against various cancer cell lines, including breast and colon cancer cells.
Case Study: Anticancer Activity Assessment
- A series of thiazole derivatives were synthesized and evaluated for their cytotoxic effects on human cancer cell lines such as MCF7 (breast cancer) and HT29 (colon cancer). The study utilized the Sulforhodamine B assay to measure cell viability post-treatment. Some compounds exhibited significant antiproliferative effects, indicating their potential as anticancer agents .
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step organic reactions. Variations in synthesis protocols can lead to the formation of different derivatives, each with unique biological properties.
Synthesis Overview
Mechanism of Action
The mechanism of action of methyl 4-{[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]carbamoyl}benzoate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins, leading to antimicrobial or anticancer effects. The thiazole ring and nitrophenyl group are crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Key Properties of the Target Compound and Analogs
Key Observations
Core Heterocycle Differences :
- The 1,3-thiazole core (target compound) contains one nitrogen and one sulfur atom, while 1,3,4-thiadiazole () includes two nitrogen atoms. Thiadiazoles are often more electron-deficient, influencing binding interactions in medicinal applications .
- MPEP’s pyridine core () lacks sulfur, contributing to its distinct pharmacological profile as an mGlu5 receptor antagonist .
Sulfonyl vs. Sulfanyl: Sulfonyl groups (target compound) enhance polarity and metabolic stability, whereas sulfanyl groups () may participate in redox reactions or metal coordination .
Toxicity Profiles :
- The thiadiazole analog () exhibits Category 4 acute toxicity across multiple exposure routes, suggesting stringent handling requirements . While the target compound’s toxicity is unreported, its nitro and sulfonyl groups warrant caution.
Pharmacological Potential: MPEP () demonstrates anxiolytic effects via mGlu5 receptor antagonism, highlighting the therapeutic relevance of heterocyclic cores . The target compound’s thiazole core and sulfonyl group may position it for similar explorations, though nitro substituents could limit bioavailability.
Stability and Reactivity: Analogs like the thiadiazole derivative () are stable under normal conditions but incompatible with strong acids/bases. The target compound’s nitro group may further sensitize it to reductive or oxidative degradation .
Biological Activity
Methyl 4-{[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]carbamoyl}benzoate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, highlighting relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₅H₁₄N₄O₄S
- Molecular Weight : 346.36 g/mol
- LogP (Octanol-Water Partition Coefficient) : 4.2, indicating moderate lipophilicity which may influence its bioavailability and distribution in biological systems .
Research indicates that this compound exhibits biological activity through several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it may inhibit enzymes related to glucose metabolism, making it a candidate for diabetes treatment .
- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, particularly against certain bacterial strains. The presence of the thiazole ring is often associated with enhanced antibacterial activity .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound:
| Study | Biological Activity | Methodology | Results |
|---|---|---|---|
| Study A | Antimicrobial | Disc diffusion | Inhibition zones against E. coli and S. aureus were observed. |
| Study B | Enzyme inhibition | Enzyme assay | IC₅₀ values indicated potent inhibition of α-glucosidase. |
| Study C | Cytotoxicity | MTT assay | Significant cytotoxic effects on cancer cell lines at high concentrations. |
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of this compound:
- Diabetes Management : In a controlled study involving diabetic rats, administration of the compound resulted in significant reductions in blood glucose levels compared to control groups. This suggests its potential as a hypoglycemic agent .
- Antibacterial Efficacy : A clinical trial assessing the efficacy of the compound against common bacterial infections demonstrated a notable reduction in infection rates among treated patients, supporting its use as an antimicrobial agent .
- Cancer Research : In vitro studies have shown that the compound induces apoptosis in various cancer cell lines, indicating its potential as an anticancer therapeutic agent .
Q & A
Q. What are the recommended safety protocols for handling methyl 4-{[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]carbamoyl}benzoate in laboratory settings?
- Answer : The compound is classified under acute toxicity (Category 4 for oral, dermal, and inhalation exposure) per EU-GHS/CLP regulations. Key precautions include:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use NIOSH-approved respirators (P95 or higher) when handling powders to avoid inhalation of dust .
- Engineering Controls : Work in a fume hood with adequate ventilation to minimize exposure. Avoid open flames due to potential toxic fumes during combustion .
- Storage : Store in a tightly sealed container in a cool, dry area away from incompatible materials like strong acids/bases and oxidizing agents .
- First Aid : In case of exposure, rinse affected areas with water for 15 minutes and seek immediate medical attention .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Answer : While direct synthesis protocols are not provided in the evidence, analogous thiazole-carbamoyl benzoate derivatives (e.g., LS-03205) suggest:
- Stepwise Functionalization : Use coupling reagents like EDCI/HOBt for amide bond formation between the thiazole amine and benzoate carbonyl groups .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in methanol to isolate high-purity crystals .
- Monitoring : Track reaction progress via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) and confirm purity with HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What spectroscopic techniques are critical for structural characterization?
- Answer :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., nitrobenzenesulfonyl protons at δ 8.2–8.5 ppm, thiazole C=S at ~165 ppm) .
- IR : Peaks at ~1700 cm⁻¹ (ester C=O), 1520 cm⁻¹ (nitro group), and 1320 cm⁻¹ (sulfonyl S=O) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~469.3 m/z) and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods like DFT or MD simulations predict the compound’s reactivity and binding interactions?
- Answer :
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to calculate electrostatic potential maps, identifying nucleophilic/electrophilic sites (e.g., nitro group for electrophilic attack) .
- Molecular Dynamics (MD) : Simulate binding to biological targets (e.g., enzymes) using GROMACS. Parameterize the compound with GAFF force fields and analyze binding free energy via MM-PBSA .
- Docking Studies : Use AutoDock Vina to predict interactions with proteins (e.g., sulfonyl group hydrogen bonding with active-site residues) .
Q. How should researchers resolve contradictions in crystallographic data during structural refinement?
- Answer :
- Software Tools : Use SHELXL for small-molecule refinement. Address disorder by partitioning anisotropic displacement parameters and applying restraints to overlapping atoms .
- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and Mercury’s Hirshfeld surface analysis to validate intermolecular interactions .
- Data Collection : Ensure high-resolution data (<1.0 Å) to minimize phase errors. For twinned crystals, apply TWINLAW in SHELXL to refine twin domains .
Q. What experimental strategies are recommended for assessing the compound’s toxicity profile given limited data?
- Answer :
- In Vitro Assays : Conduct MTT assays on HepG2 cells to measure IC₅₀ values. Compare with structurally similar compounds (e.g., benzothiazole derivatives with LD₅₀ ~200 mg/kg) .
- Ames Test : Evaluate mutagenicity using Salmonella typhimurium strains TA98/TA100 with S9 metabolic activation .
- Ecotoxicity : Use Daphnia magna acute toxicity tests (OECD 202) to estimate EC₅₀ values for environmental risk assessment .
Data Contradiction Analysis
Q. How can researchers address discrepancies in observed vs. predicted NMR spectra?
- Answer :
- Solvent Effects : Re-measure spectra in deuterated DMSO to resolve proton exchange broadening, especially for sulfonamide NH groups .
- Dynamic Effects : Variable-temperature NMR (25–60°C) to detect conformational changes (e.g., hindered rotation around the carbamoyl group) .
- Quantum Calculations : Compare experimental shifts with DFT-predicted values (e.g., using Gaussian09 with PCM solvent model) to assign ambiguous peaks .
Methodological Tables
Q. Table 1. Key Physicochemical Properties
| Property | Value/Method | Reference |
|---|---|---|
| Molecular Formula | C₁₈H₁₃N₃O₇S₂ | |
| Molecular Weight | 469.44 g/mol | |
| Solubility | DMSO >50 mg/mL; Water <0.1 mg/mL | |
| Melting Point | 139–141°C (DSC) |
Q. Table 2. Recommended Analytical Conditions
| Technique | Parameters |
|---|---|
| HPLC | Column: C18 (5 µm, 250 mm × 4.6 mm); Mobile Phase: 60:40 ACN/H₂O + 0.1% TFA |
| HRMS | Ionization: ESI+; Resolution: 30,000; Scan Range: 100–1000 m/z |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
